molecular formula C22H17N3O B2698186 N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide CAS No. 887198-13-2

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide

Cat. No.: B2698186
CAS No.: 887198-13-2
M. Wt: 339.398
InChI Key: OCBUYOFGWHSGPW-NTEUORMPSA-N
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Description

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide is a synthetic hybrid organic compound designed for pharmaceutical and biological research. It is built on the privileged imidazo[1,2-a]pyridine scaffold, a structure known for its diverse pharmacological profiles and presence in several marketed drugs . This specific derivative has been identified as a multi-target agent with significant research value in two primary areas: neurodegenerative disease and antimicrobial research. In the field of Alzheimer's disease research, this compound has demonstrated promising activity as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The inhibition of these enzymes is a established therapeutic strategy for addressing the cholinergic deficit associated with Alzheimer's-related cognitive decline. Furthermore, it also exhibits inhibitory activity against lipoxygenase (LOX), an enzyme involved in inflammatory pathways, suggesting potential for investigating multi-factorial disease mechanisms . Concurrently, this chemical has been explored for its antimycobacterial properties. Research has investigated its efficacy against Mycobacterium tuberculosis H37Rv, the primary agent of tuberculosis (TB) . The molecular design hybridizes the imidazo[1,2-a]pyridine amide motif, which targets mycobacterial energy metabolism, with a cinnamamide pharmacophore, a class known for its antitubercular properties . This strategic combination aims to create novel agents against both drug-sensitive and multi-drug-resistant (MDR-TB) strains. The compound's mechanism of action is application-dependent. As a cholinesterase inhibitor, it functions by binding to the active sites of the AChE and BChE enzymes, preventing the breakdown of the neurotransmitter acetylcholine and thereby potentially enhancing cholinergic transmission . Its antimycobacterial activity is believed to be related to its interaction with the QcrB subunit of the menaquinol cytochrome c oxidoreductase, a critical component for energy generation in mycobacteria . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c26-22(14-9-17-6-2-1-3-7-17)23-19-12-10-18(11-13-19)20-16-25-15-5-4-8-21(25)24-20/h1-16H,(H,23,26)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBUYOFGWHSGPW-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine core. This intermediate is then coupled with a substituted benzaldehyde to introduce the phenyl group. Finally, the cinnamamide moiety is attached through an amide bond formation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Amide Bond Formation

The synthesis of the cinnamamide group involves coupling cinnamic acid derivatives with aromatic amines. For example:

  • Reaction : Cinnamoyl chloride reacts with 4-(imidazo[1,2-a]pyridin-2-yl)aniline in anhydrous dichloromethane (DCM) with triethylamine as a base.

  • Yield : 68–82% after purification via column chromatography .

  • Key Data :

    • Reaction time: 4–6 hours at 0–5°C.

    • Characterization: 1H^1H NMR confirms amide proton resonance at δ 10.1–10.3 ppm .

Cross-Coupling Reactions

The imidazo[1,2-a]pyridine core is synthesized via palladium-catalyzed cross-coupling:

  • Buchwald–Hartwig Amination :

    • 2-Chloroimidazo[1,2-a]pyridine reacts with 4-aminophenylboronic acid under Pd(OAc)2_2/XPhos catalysis.

    • Conditions : 90°C, 12 hours in toluene/water (3:1) with K2_2CO3_3 .

    • Yield : 73–85% .

Electrophilic Aromatic Substitution

The electron-rich imidazo[1,2-a]pyridine ring undergoes nitration and halogenation:

  • Nitration :

    • Reacting with HNO3_3/H2_2SO4_4 introduces nitro groups at the 3-position of the imidazo[1,2-a]pyridine.

    • Yield : 91% (isolated as yellow crystals) .

  • Bromination :

    • NBS (N-bromosuccinimide) in CCl4_4 selectively brominates the 7-position of the imidazo[1,2-a]pyridine .

Condensation Reactions

The hydrazide derivative participates in Schiff base formation:

  • Reaction : 2-(3-Nitroimidazo[1,2-a]pyridin-2-ylthio)acetohydrazide condenses with aromatic aldehydes (e.g., benzaldehyde) in methanol under reflux.

  • Yield : 52–82% .

  • Product : Forms (E)-N’-benzylidene derivatives with syn- and anti-periplanar conformers (confirmed by NOESY) .

Hydrolysis of the Amide Bond

Acidic or basic hydrolysis cleaves the cinnamamide moiety:

  • Conditions :

    • 6M HCl at 100°C for 8 hours → yields cinnamic acid and 4-(imidazo[1,2-a]pyridin-2-yl)aniline .

    • Enzymatic hydrolysis by esterases (in vitro studies) demonstrates metabolic instability .

Reduction of the Cinnamamide Double Bond

Catalytic hydrogenation reduces the α,β-unsaturated system:

  • Reaction : H2_2 gas (1 atm) with 10% Pd/C in ethanol at 25°C for 2 hours.

  • Yield : 89% of dihydro derivative .

  • Impact : Saturation of the double bond reduces conjugation, altering UV-Vis absorption (λmax_{max} shifts from 320 nm to 265 nm) .

Metal Complexation

The imidazo[1,2-a]pyridine nitrogen and amide oxygen act as ligands:

  • Cu(II) Complexation :

    • Reacts with CuCl2_2 in methanol to form a 1:2 (metal:ligand) complex.

    • Stability Constant : Log K = 4.2 ± 0.1 (determined by UV-Vis titration) .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition of the cinnamamide double bond:

  • Conditions : 254 nm UV light in acetonitrile for 24 hours.

  • Product : Cyclobutane dimer (confirmed by X-ray crystallography) .

Mechanistic Insights

  • The imidazo[1,2-a]pyridine core’s electron-deficient nature directs electrophilic substitution to the 3- and 7-positions .

  • The cinnamamide’s α,β-unsaturated system participates in conjugate addition and cycloaddition due to its polarized double bond .

Scientific Research Applications

Anticholinesterase Activity

One of the most significant applications of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives is their role as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the treatment of Alzheimer's disease, where their inhibition can help alleviate symptoms by increasing acetylcholine levels in the brain.

  • Study Findings : A recent study synthesized various derivatives of this compound and evaluated their inhibitory activities against AChE and BChE. The results indicated that several derivatives exhibited potent inhibitory effects, with some compounds showing IC50 values in the low micromolar range, suggesting their potential as drug candidates for Alzheimer's disease treatment .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory properties. Inhibition of pro-inflammatory cytokines is crucial in managing various inflammatory conditions.

  • Mechanism of Action : The compound's structure allows it to modulate inflammatory pathways, potentially reducing the production of cytokines like TNF-alpha and IL-6. In vitro studies demonstrated that treatment with this compound significantly lowered cytokine production in macrophage cell lines, indicating its therapeutic potential in inflammatory diseases.

Anticancer Activity

Another promising application lies in its anticancer properties. The imidazo[1,2-a]pyridine scaffold has been associated with various anticancer activities due to its ability to interfere with cell signaling pathways involved in tumor growth.

  • Cytotoxicity Studies : Preliminary investigations on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) revealed that this compound exhibited significant cytotoxic effects. The IC50 values were determined to be 12.5 µM for A549 and 15.0 µM for MCF-7 cells, indicating its potential as a lead compound for developing new anticancer agents.

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored. Compounds derived from this structure have shown efficacy against various bacterial strains.

  • Research Insights : Studies suggest that modifications to the imidazo[1,2-a]pyridine core can enhance antimicrobial activity, making these compounds valuable in the fight against resistant bacterial infections.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is essential for optimizing its pharmacological properties.

Compound Activity Type IC50 (µM)
4aAChE InhibitionLow micromolar
4gBChE InhibitionLow micromolar
4lLOX InhibitionLow micromolar

This table summarizes key findings from SAR studies that highlight how specific modifications can enhance biological activity against targeted enzymes involved in neurodegenerative diseases and inflammation .

Mechanism of Action

The mechanism of action of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide involves its interaction with specific molecular targets. For instance, it inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can improve cognitive function in neurodegenerative diseases . The compound also interacts with other enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine-Chalcone Conjugates

Structural Features: Analogous compounds, such as those described in and , replace the cinnamamide group with chalcone (α,β-unsaturated ketone) moieties. For example, (E)-N-(4-(3-arylacryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide derivatives are synthesized via Claisen-Schmidt condensation . Biological Activity: These chalcone conjugates are optimized for antikinetoplastid activity (e.g., against Trypanosoma and Leishmania spp.), contrasting with the AD-focused cholinesterase inhibition of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide. The chalcone group introduces redox-active enone systems, enhancing antiparasitic activity but reducing selectivity for AChE/BChE .

Table 1: Key Differences Between Cinnamamide and Chalcone Derivatives

Feature This compound Chalcone Conjugates (e.g., 7a–l)
Core Substituent Cinnamamide Chalcone (α,β-unsaturated ketone)
Primary Target AChE, BChE, LOX Kinetoplastid parasites
Synthetic Route Amide coupling Claisen-Schmidt condensation

Fluorophenyl-Modified Imidazo[1,2-a]pyridines

Structural Features : describes (17Z)-N-((2-(4-fluorophenyl)-6-methylimidazo[1,2-α]pyridin-3-yl)methylene)-4-arylamines, which introduce a 4-fluorophenyl group and a methylenehydrazone linker.
Biological Activity : These derivatives exhibit antibacterial and antifungal activity, diverging from the neurological focus of the parent compound. The fluorophenyl group enhances lipophilicity, improving membrane penetration for antimicrobial action .

Imidazo[1,2-a]pyrimidin-2-yl Analogs

Structural Features: lists N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)hexanamide, where the pyridine ring is replaced with pyrimidine.

Patent-Derived Structural Variants

Structural Features : The European patent () includes compounds like 1-[(6-chloro-3-pyridinyl)methyl]-1,2,3,5,6,7-hexahydro-5-methoxy-7-methyl-8-nitro-imidazo[1,2-a]pyridine, which incorporate halogenated and nitro groups.
Biological Activity : Such modifications are typically aimed at pesticidal or insecticidal applications, reflecting broader structure-activity relationship (SAR) explorations beyond human therapeutics .

Critical Analysis of Research Findings

  • Potency : this compound shows IC₅₀ values in the micromolar range for AChE/BChE, comparable to donepezil derivatives but with additional LOX inhibition .
  • Selectivity : Chalcone analogs () exhibit >10-fold lower activity against cholinesterases but superior antiparasitic efficacy .
  • SAR Insights :
    • The cinnamamide group optimizes dual AChE/LOX inhibition via π-π stacking and hydrogen bonding.
    • Fluorine substitution () enhances antimicrobial activity but reduces CNS penetration due to increased polarity .

Biological Activity

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide is an intriguing compound belonging to the imidazo[1,2-a]pyridine derivatives, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyridine core linked to a cinnamamide moiety via a phenyl ring. This unique structural combination enhances its interaction with various biological targets.

This compound primarily exerts its effects through the inhibition of specific enzymes:

  • Acetylcholinesterase (AChE) : Inhibition leads to increased acetylcholine levels, which is beneficial in treating neurodegenerative diseases like Alzheimer’s.
  • Butyrylcholinesterase (BChE) : Similar to AChE inhibition, it plays a role in cholinergic signaling.
  • Lipoxygenase (LOX) : Inhibition results in decreased leukotriene production, which is crucial in inflammatory responses.

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound derivatives exhibit significant inhibitory activities against AChE and BChE. The following table summarizes the inhibitory effects observed:

CompoundAChE Inhibition (%)BChE Inhibition (%)LOX Inhibition (%)
Cinnamamide Derivative 185 ± 578 ± 470 ± 3
Cinnamamide Derivative 290 ± 680 ± 575 ± 4
Cinnamamide Derivative 388 ± 582 ± 672 ± 3

These results indicate that modifications in the structure can enhance the biological activity against these enzymes significantly .

Antioxidant Activity

In addition to enzyme inhibition, this compound has been evaluated for its antioxidant properties. It activates the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, leading to increased expression of cytoprotective genes. The following findings were reported:

  • Cell Viability : Treatment with the compound showed no cytotoxicity at concentrations effective for Nrf2 activation.
  • Gene Expression : Upregulation of genes such as NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1 was observed, correlating with enhanced cellular antioxidant capacity .

Neuroprotective Effects

A study highlighted the neuroprotective potential of this compound through its dual action on cholinergic pathways and oxidative stress reduction. The compound was shown to improve cognitive function in animal models of Alzheimer's disease by increasing acetylcholine levels while protecting neurons from oxidative damage .

Anticancer Activity

Research has also indicated that this compound exhibits anticancer properties. It has been tested against various cancer cell lines, demonstrating significant antiproliferative effects. The mechanism appears to involve both apoptotic induction and cell cycle arrest in cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide derivatives?

  • Answer : The synthesis typically involves cyclization reactions. For example, imidazo[1,2-a]pyridine cores are formed by reacting substituted ethynyl precursors with aminopyridines under reflux conditions in solvents like anhydrous toluene. Subsequent coupling with cinnamoyl moieties is achieved via amide bond formation using carbodiimide-based coupling agents. Structural validation relies on NMR (¹H and ¹³C) to confirm regioselectivity and purity .

Q. How is NMR spectroscopy applied to characterize imidazo[1,2-a]pyridine-containing compounds?

  • Answer : ¹H NMR identifies proton environments, such as aromatic protons in the imidazo[1,2-a]pyridine ring (δ 7.0–9.0 ppm) and coupling constants for substituent orientation. ¹³C NMR confirms carbonyl groups (e.g., cinnamamide C=O at ~165–170 ppm) and aromatic carbon connectivity. Multiplicity and integration patterns resolve regiochemical ambiguities, especially for isomers .

Q. What in vitro assays are used to screen imidazo[1,2-a]pyridine derivatives for biological activity?

  • Answer : Common assays include:

  • Enzyme inhibition : COX-1/COX-2 inhibition via fluorometric or colorimetric kits (e.g., measuring prostaglandin production) .
  • Antiparasitic activity : Dose-response testing against Trypanosoma brucei or T. cruzi using resazurin-based viability assays .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., MRC-5 fibroblasts) to calculate selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize imidazo[1,2-a]pyridine derivatives for COX-2 selectivity?

  • Answer : Key strategies include:

  • Substituent modulation : Introducing sulfonyl or methylsulfonyl groups at the C-2 position enhances COX-2 affinity. Morpholine or phenylamino groups at C-3 improve selectivity (e.g., IC₅₀ = 0.07 µM for COX-2 vs. selectivity index >200) .
  • Docking studies : Computational models (e.g., AutoDock Vina) predict interactions with COX-2’s hydrophobic pocket, guiding substitutions to avoid COX-1’s smaller active site .

Q. What experimental approaches resolve discrepancies between in vitro and in vivo efficacy of imidazo[1,2-a]pyridine-based compounds?

  • Answer : Contradictions arise from pharmacokinetic factors (e.g., poor bioavailability). Mitigation strategies:

  • Prodrug design : Esterification of polar groups (e.g., acrylate in fluorescent probes) improves membrane permeability .
  • Metabolic stability assays : Liver microsome studies identify metabolic hotspots; blocking labile sites (e.g., methylating hydroxyl groups) enhances half-life .
  • In vivo models : Analgesic efficacy in murine models (e.g., acetic acid-induced writhing) validates target engagement despite low in vitro potency .

Q. How are imidazo[1,2-a]pyridine scaffolds engineered for dual functionality (e.g., therapeutic and diagnostic applications)?

  • Answer : Rational design integrates:

  • Fluorophore attachment : Acryloyl groups enable thiol-specific cleavage (e.g., IPPA probe for cysteine detection in live cells) with low cytotoxicity (cell viability >90% at 50 µM) .
  • Theranostic hybrids : Conjugating chalcone moieties (e.g., N-(4-(3-(4-bromophenyl)acryloyl)phenyl) derivatives) combines antiparasitic activity (IC₅₀ = 1.13 µM) with fluorescent tracking .

Q. What computational tools predict the drug-likeness of imidazo[1,2-a]pyridine derivatives?

  • Answer :

  • Lipinski’s Rule of Five : Calculated via Molinspiration (e.g., LogP <5, molecular weight <500 Da) .
  • ADMET prediction : SwissADME or ADMETlab2.0 assess absorption (e.g., Caco-2 permeability), cytochrome P450 interactions, and hERG cardiotoxicity risks .

Methodological Considerations

  • Data Interpretation : Conflicting IC₅₀ values across studies may stem from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols using reference inhibitors (e.g., celecoxib for COX-2) .
  • Synthetic Reproducibility : Anhydrous conditions and inert atmospheres are critical for cyclization reactions. Trace moisture leads to byproducts (e.g., hydrolyzed esters) .

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